molecular formula C13H16O2 B13344966 2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol

2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol

Cat. No.: B13344966
M. Wt: 204.26 g/mol
InChI Key: PGUDDOHWEFICNA-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol is an organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclopropane ring attached to a carbonyl group, which is further connected to a phenol ring substituted with an isopropyl group. It is used primarily for research purposes in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The cyclopropane ring may also interact with hydrophobic pockets in biomolecules, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol is unique due to its combination of a cyclopropane ring and a phenol group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

cyclopropyl-(2-hydroxy-5-propan-2-ylphenyl)methanone

InChI

InChI=1S/C13H16O2/c1-8(2)10-5-6-12(14)11(7-10)13(15)9-3-4-9/h5-9,14H,3-4H2,1-2H3

InChI Key

PGUDDOHWEFICNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)C2CC2

Origin of Product

United States

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